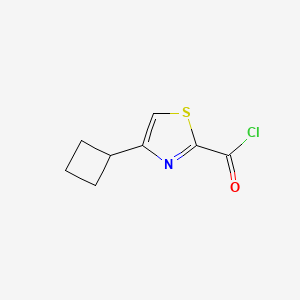

4-Cyclobutylthiazole-2-carbonyl chloride

Description

Properties

Molecular Formula |

C8H8ClNOS |

|---|---|

Molecular Weight |

201.67 g/mol |

IUPAC Name |

4-cyclobutyl-1,3-thiazole-2-carbonyl chloride |

InChI |

InChI=1S/C8H8ClNOS/c9-7(11)8-10-6(4-12-8)5-2-1-3-5/h4-5H,1-3H2 |

InChI Key |

XDIAQDMACRHOOM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=CSC(=N2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 4-cyclobutylthiazole-2-carbonyl chloride include:

1,3-Thiazole-4-carbonitrile (C₄H₂N₂S): Substituted with a nitrile (-CN) group at the 4-position instead of cyclobutyl. The nitrile group enables distinct reactivity (e.g., nucleophilic additions) and intermolecular interactions, such as C–H⋯N hydrogen bonds and π–π stacking, as observed in its crystal structure .

Thiazole-2-carbonyl chlorides with alkyl/aryl substituents : For example, 4-methylthiazole-2-carbonyl chloride or 4-phenylthiazole-2-carbonyl chloride. These variants differ in steric and electronic effects due to their substituents.

Physicochemical Properties

Electronic Effects

The electron-withdrawing nature of the carbonyl chloride group in 4-cyclobutylthiazole-2-carbonyl chloride increases the electrophilicity of the thiazole ring, making it more reactive toward nucleophilic aromatic substitution compared to analogs with electron-donating groups (e.g., methyl). In contrast, the nitrile group in 1,3-thiazole-4-carbonitrile exerts a moderate electron-withdrawing effect, balancing reactivity and stability .

Preparation Methods

Formation of the Thiazole Ring with Cyclobutyl Substituent

The thiazole ring is assembled using a cyclobutyl-containing α-halo ketone. For example, reacting α-chloro-cyclobutylmethyl ketone with thiourea in ethanol under reflux yields 4-cyclobutylthiazole-2-methyl intermediate. The cyclobutyl group is introduced via the α-halo ketone’s structure, ensuring regioselective placement at the thiazole’s 4-position.

Oxidation of the Methyl Group to Carboxylic Acid

The methyl group at position 2 of the thiazole is oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). For instance, treatment with KMnO₄ in aqueous acidic conditions converts the methyl group to a carboxyl group, yielding 4-cyclobutylthiazole-2-carboxylic acid .

Chlorination to Acid Chloride

The carboxylic acid is subsequently converted to the acyl chloride using chlorinating agents. Two predominant methods are employed:

Thionyl Chloride (SOCl₂)

Reaction with excess thionyl chloride under reflux in anhydrous dichloromethane or toluene produces the target compound. The mechanism involves nucleophilic attack by the carboxylic acid on SOCl₂, forming an intermediate mixed anhydride that decomposes to release SO₂ and HCl. Typical yields range from 80% to 90%, depending on purity and reaction time.

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, often catalyzed by dimethylformamide (DMF), offers a milder alternative. The reaction proceeds at room temperature, with DMF activating the carboxylic acid via transient imidazolide formation. This method minimizes side reactions and achieves yields exceeding 85%.

Direct Phosgenation Using Catalytic Adduct

A highly efficient method, patented by, utilizes phosgene (COCl₂) and a catalytic adduct of phosgene with N,N-disubstituted formamide. This approach bypasses intermediate isolation and enhances safety by reducing phosgene emissions.

Reaction Mechanism and Conditions

The carboxylic acid (4-cyclobutylthiazole-2-carboxylic acid ) and phosgene are passed through a reactor packed with a stationary phase of the catalytic adduct (e.g., phosgene-N,N-dimethylformamide complex). The reaction occurs at 30–80°C under atmospheric pressure, with equimolar reagents ensuring minimal phosgene waste.

The catalytic adduct activates the carboxylic acid, facilitating nucleophilic acyl substitution. The overall reaction is:

Advantages and Performance

This method achieves near-quantitative yields (97.5% in documented cases) and reduces phosgene in off-gas to <1%, enhancing operational safety. The stationary catalyst phase allows continuous processing, making it scalable for industrial applications.

Comparative Analysis of Chlorination Methods

The table below summarizes key parameters for the primary chlorination strategies:

Q & A

Q. What functionalization strategies leverage the thiazole ring for targeted drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.